molecular formula C9H5F5O B2760345 2',6'-Difluoro-4'-(trifluoromethyl)acetophenone CAS No. 1288987-71-2

2',6'-Difluoro-4'-(trifluoromethyl)acetophenone

Cat. No.: B2760345
CAS No.: 1288987-71-2
M. Wt: 224.13
InChI Key: QPUVJJDKQJBOKN-UHFFFAOYSA-N
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Description

2’,6’-Difluoro-4’-(trifluoromethyl)acetophenone is an organic compound with the molecular formula C9H5F5O and a molecular weight of 224.13 g/mol . It is characterized by the presence of two fluorine atoms at the 2’ and 6’ positions and a trifluoromethyl group at the 4’ position on the acetophenone structure. This compound is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,6-difluoroacetophenone with trifluoromethylating agents under controlled conditions . The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete substitution.

Industrial Production Methods

Industrial production of 2’,6’-Difluoro-4’-(trifluoromethyl)acetophenone follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to achieve high yields and purity. The product is then purified using techniques such as distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2’,6’-Difluoro-4’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2’,6’-Difluoro-4’-(trifluoromethyl)acetophenone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2’,6’-Difluoro-4’-(trifluoromethyl)acetophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This interaction can disrupt metabolic pathways and affect cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2’,6’-Dichloro-4’-(trifluoromethyl)acetophenone
  • 2’,6’-Difluoro-4’-(methyl)acetophenone
  • 2’,6’-Difluoro-4’-(trifluoromethyl)benzaldehyde

Uniqueness

2’,6’-Difluoro-4’-(trifluoromethyl)acetophenone is unique due to the presence of both fluorine atoms and a trifluoromethyl group, which impart distinct chemical properties such as high electronegativity and stability. These features make it particularly useful in various chemical reactions and applications .

Properties

IUPAC Name

1-[2,6-difluoro-4-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5O/c1-4(15)8-6(10)2-5(3-7(8)11)9(12,13)14/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUVJJDKQJBOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1F)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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